molecular formula C14H14N2O3 B074886 4,4'-Azoxyanisole CAS No. 1562-94-3

4,4'-Azoxyanisole

Cat. No.: B074886
CAS No.: 1562-94-3
M. Wt: 258.27 g/mol
InChI Key: KAEZRSFWWCTVNP-UHFFFAOYSA-N
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Description

4,4’-Azoxyanisole is an organic compound with the molecular formula C14H14N2O3. It is known for its bright yellow crystalline appearance and is primarily used in the study of liquid crystals. This compound is characterized by its unique azoxy group, which contributes to its distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Azoxyanisole can be synthesized through several methods, including the azo coupling reaction, the Mills reaction, and the Wallach reaction. These methods typically involve the reaction of azobenzenes with appropriate reagents to yield azoxyanisoles.

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Azoxyanisole often involves the oxidation of 4,4’-dimethoxyazobenzene. This process requires specific reaction conditions, such as controlled temperature and the presence of oxidizing agents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azoxyanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Azoxyanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Azoxyanisole is primarily related to its ability to undergo cis-trans isomerization under light irradiation. This property allows it to function as a molecular switch, altering its conformation and, consequently, its physical properties. The azoxy group plays a crucial role in this process, interacting with the aromatic rings to facilitate the isomerization.

Comparison with Similar Compounds

  • Azobenzene
  • 4,4’-Dimethoxyazoxybenzene
  • 4,4’-Azoxydianisole

Comparison: 4,4’-Azoxyanisole is unique due to its specific azoxy group, which imparts distinct photoresponsive properties. Compared to azobenzene, it has additional methoxy groups that enhance its solubility in organic solvents and its stability. The presence of the azoxy group also differentiates it from other similar compounds, making it particularly useful in the study of liquid crystals and photoresponsive materials .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium
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InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3
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InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]
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Molecular Formula

C14H14N2O3
Record name P-AZOXYANISOLE
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DSSTOX Substance ID

DTXSID5024554
Record name 4,4'-Dimethoxyazoxybenzene
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Molecular Weight

258.27 g/mol
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Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Density

1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

1562-94-3, 21650-70-4, 51437-65-1
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Record name 4,4'-Dimethoxyazoxybenzene
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Melting Point

244 to 250 °F (NTP, 1992)
Record name P-AZOXYANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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